3-Methyl-3-(phenylthio)butan-1-ol

Description

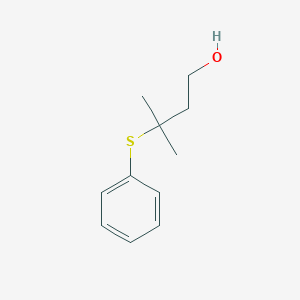

3-Methyl-3-(phenylthio)butan-1-ol (C₁₁H₁₆OS) is a branched primary alcohol featuring a phenylthio (-SPh) substituent at the third carbon. The phenylthio group introduces steric bulk and aromaticity, which may influence solubility, reactivity, and toxicity compared to simpler alcohols.

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

3-methyl-3-phenylsulfanylbutan-1-ol |

InChI |

InChI=1S/C11H16OS/c1-11(2,8-9-12)13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

AXOOLCGRQKUPRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCO)SC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4)

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol

- Purity : 95%

- Key Features : Substituted with a phenyl group (-C₆H₅) instead of phenylthio. The aromatic ring enhances hydrophobicity and may reduce solubility in polar solvents.

3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)

- Molecular Formula : C₆H₁₄O₂

- Molecular Weight : 118.18 g/mol

- Boiling Point : 173–175°C

- Density : 0.926 g/cm³

- Solubility : Water-soluble due to the methoxy (-OCH₃) group’s polarity.

- Applications : Industrial solvent; used in multiphase reaction systems for catalyst recovery .

3-Methyl-3-(methylthio)butan-1-ol (CAS 89002-50-6)

- Molecular Formula : C₆H₁₄OS

- Key Features : Contains a methylthio (-SCH₃) group, which is less bulky than phenylthio. The sulfur atom may increase susceptibility to oxidation.

- Synthesis : Prepared via acid-catalyzed condensation, analogous to methods for phenylthio derivatives .

3-Methyl-3-propoxybutan-1-ol (CAS 189456-84-6)

- Molecular Formula : C₈H₁₈O₂

- Molecular Weight : 146.23 g/mol

- Key Features : Propoxy (-OCH₂CH₂CH₃) substituent increases hydrophobicity compared to methoxy analogs.

- Data Gaps: No boiling point, density, or toxicity data available .

3-Methylbutan-1-ol (Isoamyl Alcohol, CAS 123-51-3)

- Molecular Formula : C₅H₁₂O

- Molecular Weight : 88.15 g/mol

- Boiling Point : 132°C

- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and environmental toxicity. Requires precautions against fire and static discharge .

Comparative Analysis of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Hazards |

|---|---|---|---|---|---|

| 3-Methyl-3-(phenylthio)butan-1-ol* | C₁₁H₁₆OS | 196.31 | NA | Low (inferred) | Limited data; potential irritant |

| 3-Methyl-3-phenylbutan-1-ol | C₁₁H₁₆O | 164.25 | NA | Low | Not specified |

| 3-Methoxy-3-methyl-1-butanol | C₆H₁₄O₂ | 118.18 | 173–175 | High | Flammable; avoid ignition sources |

| 3-Methyl-3-(methylthio)butan-1-ol | C₆H₁₄OS | 134.24 | NA | Moderate | Oxidative sensitivity (inferred) |

| 3-Methylbutan-1-ol | C₅H₁₂O | 88.15 | 132 | Moderate | Acute toxicity, environmental hazard |

*Inferred properties based on structural analogs.

Research Findings and Trends

- Synthesis : Acid-catalyzed condensation (e.g., hydrazide reactions with aldehydes) is a common method for introducing sulfur-containing substituents, as seen in methylthio derivatives .

- Boiling Points : Branching reduces boiling points compared to linear isomers (e.g., 3-methylbutan-1-ol boils at 132°C vs. pentan-1-ol at ~138°C) . The phenylthio group’s bulk may further lower boiling points relative to methoxy analogs.

- Toxicity : Sulfur-containing alcohols (e.g., methylthio derivatives) may exhibit unique toxicokinetics due to metabolic oxidation pathways, though data are sparse .

- Applications : Methoxy-substituted alcohols are favored as solvents in biphasic catalytic systems, leveraging their ionic liquid-like properties for easy separation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-3-(phenylthio)butan-1-ol, and what key reaction parameters should be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 3-methyl-3-buten-1-ol with thiophenol under acid catalysis could yield the target molecule. Key parameters include temperature control (to avoid side reactions like polymerization) and stoichiometric ratios of the thiol to alkene. Purification may involve fractional distillation or column chromatography, as the compound’s polarity is influenced by the phenylthio group .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for the phenylthio group (aromatic protons at ~7 ppm) and the tertiary carbon bearing sulfur.

- IR Spectroscopy : Confirm the presence of hydroxyl (O-H stretch ~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- Mass Spectrometry : Validate the molecular ion peak (e.g., via ESI-MS) and fragmentation patterns. Cross-referencing with analogs like 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol can guide interpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to guidelines for flammable liquids (Category 4):

- Use spark-free equipment and ventilated fume hoods.

- Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Store in airtight containers away from oxidizers, as the phenylthio group may react with strong oxidizing agents. Emergency procedures should align with SDS for structurally similar alcohols like 3-Methoxy-1-butanol .

Advanced Research Questions

Q. How does the phenylthio group influence the compound’s reactivity in catalytic systems compared to oxygen or nitrogen analogs?

- Methodological Answer : The sulfur atom’s lone pairs and lower electronegativity enhance nucleophilicity, making the compound a candidate for transition metal catalysis (e.g., Pd-mediated cross-couplings). Compare reaction kinetics with analogs like 3-Cyclopropyl-3-methylbutan-1-ol under identical conditions. Ionic liquids (e.g., imidazolium salts) could stabilize intermediates, as seen in catalytic studies with fluorinated alcohols .

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Perform kinetic isotope effects (KIE) studies and DFT calculations to analyze transition states. For example, in SN2 reactions, steric hindrance from the 3-methyl group may favor retention of configuration, while the phenylthio group’s electron-withdrawing effect could polarize adjacent bonds. Compare with data from 3-Ethoxy-1,1,1-trifluorobutan-2-ol to assess electronic vs. steric contributions .

Q. How can the compound’s solubility and stability be optimized for use in biphasic reaction systems?

- Methodological Answer : Screen solvents like ionic liquids (e.g., [BMIM][PF₆]) or supercritical CO₂ to exploit the compound’s amphiphilic nature (hydrophobic phenylthio vs. hydrophilic hydroxyl). Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Reference protocols from ionic liquid-catalyzed alcohol reactions .

Data Contradictions and Resolution

- Safety Data Variability : classifies 3-Methoxy-1-butanol as flammable (Category 4), while notes no specific hazards for 3-Methoxy-3-methyl-1-butanol. Resolution : Assume conservatively that this compound’s flammability aligns with Category 4 due to its alcohol moiety, and validate via flashpoint testing .

- Reactivity Discrepancies : While 3-Cyclopropyl-3-methylbutan-1-ol undergoes oxidation/reduction (), the phenylthio group in the target compound may confer redox instability. Resolution : Conduct controlled cyclic voltammetry to map redox potentials and identify stable pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.